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For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of novel SARS-CoV-2 nsp14
inhibitors, TDI-015051 and C10, against established antiviral agents, nirmatrelvir and
remdesivir. The data presented herein is derived from studies conducted in the K18-hACE2
transgenic mouse model, a widely used model for severe COVID-19. This document is
intended for researchers, scientists, and drug development professionals.

Executive Summary

The emergence of SARS-CoV-2 variants underscores the need for novel antiviral therapeutics
targeting conserved viral proteins. The non-structural protein 14 (nsp14) of SARS-CoV-2, a
bifunctional enzyme with exoribonuclease and N7-methyltransferase activities, is crucial for
viral replication and immune evasion, making it a prime target for antiviral drug development.
This guide summarizes the available preclinical data on two investigational nsp14 inhibitors,
TDI-015051 and C10, and compares their performance with the standard-of-care antivirals,
nirmatrelvir and remdesivir, in the K18-hACE2 mouse model of SARS-CoV-2 infection.

Comparative Efficacy of Antiviral Agents

The following tables summarize the quantitative data on the efficacy of the discussed antiviral
compounds in SARS-CoV-2 infected K18-hACE2 mice.

Table 1: Reduction in Lung Viral Titer
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Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and

replication of the findings.

Study of C10 in K18-hACE2 Mice[2]

¢ Animal Model: K18-hACE2 transgenic mice.

¢ Virus Inoculation: Intranasal inoculation with 5000 PFU of SARS-CoV-2 strain Wuhan-Hu-1.

e Treatment: Intraperitoneal injection of C10 at doses of 60 mg/kg, 120 mg/kg, or 180 mg/kg,

administered twice daily (B.I.D) for 3 days. A vehicle control group and a remdesivir (15
mg/kg) group were included for comparison.

o Outcome Measures: Lung viral titers were determined at day 4 post-infection and expressed
as log10(PFU/g) of lung tissue.

Study of Nirmatrelvir in K18-hACE2 Mice[3][8]
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Animal Model: 8-10-week-old K18-hACE2 mice (3 male, 3 female per group).
Virus Inoculation: Intranasal infection with SARS-CoV-2 WA1/2020, JN.1, LB.1, or KP.3.1.1.

Treatment: Details on the specific dosage and administration route of nirmatrelvir were not
provided in the abstract. Treatment was compared to a vehicle control.

Outcome Measures: Lung viral titers were significantly reduced in the nirmatrelvir-treated
groups compared to the vehicle control.

Study of Liposomal Remdesivir in K18-hACE2 Mice[4][5]

Animal Model;: K18-hACE2 mice.
Virus Inoculation: Infected with SARS-CoV-2.

Treatment: Repeated intranasal administration of liposomal remdesivir (LRDV) at 10 mg/kg,
twice daily (BID) for 5 days. Comparison was made to intraperitoneally administered
Veklury® (remdesivir) at 20 mg/kg/bid.

Outcome Measures: Survival rate up to 15 days post-infection and viral loads in the brain
and lungs.

Visualizing Molecular Pathways and Experimental
Design

SARS-CoV-2 nspl4 Signaling Pathway

The SARS-CoV-2 nspl14 protein has been shown to activate pro-inflammatory signaling

pathways, including NF-kB and MAPK, contributing to the cytokine storm observed in severe
COVID-19.[9][10][11][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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